Ethyl 3-fluoro-6-methylphenyl sulfide

Description

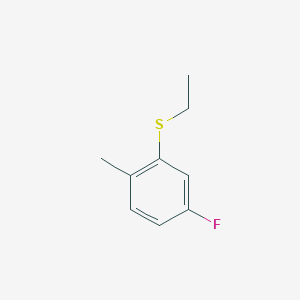

Ethyl 3-fluoro-6-methylphenyl sulfide (CAS 1267967-99-6, C₉H₁₁FS) is an organosulfur compound featuring a phenyl ring substituted with fluorine at position 3 and a methyl group at position 6, linked to an ethylthio (-S-CH₂CH₃) moiety. Its molecular weight is 170.24 g/mol, and it is characterized by a polarizable sulfur atom and electron-withdrawing fluorine substituent, which influence its reactivity and physical properties .

Properties

IUPAC Name |

2-ethylsulfanyl-4-fluoro-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FS/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPYETOAMOCMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC(=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-fluoro-6-methylphenyl sulfide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluoro-6-methylphenyl halide with ethanethiol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of ethanethiol, which then acts as a nucleophile to displace the halide group on the aromatic ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-6-methylphenyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Substituted aromatic compounds

Scientific Research Applications

Ethyl 3-fluoro-6-methylphenyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 3-fluoro-6-methylphenyl sulfide exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, while the sulfur atom can participate in redox reactions, influencing the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfides

Ethyl 3-Fluoro-6-Methylphenyl Sulfide vs. Ethyl Isopropyl Sulfide

Ethyl isopropyl sulfide (C₅H₁₂S, CAS 5145-99-3) is a dialkyl sulfide with a molecular weight of 104.21 g/mol. Unlike the aryl-substituted target compound, it lacks aromaticity and fluorine, resulting in distinct properties:

- Polarity : The aryl fluoride in this compound increases polarity compared to the purely aliphatic Ethyl isopropyl sulfide.

- Applications : Ethyl isopropyl sulfide is identified as a biomarker in ginger consumption , whereas the fluorinated aryl sulfide may have niche roles in synthetic chemistry due to its electronic modulation.

Table 1: Key Differences Between this compound and Ethyl Isopropyl Sulfide

Comparison with Inorganic Sulfides (e.g., Zinc Sulfide)

Zinc sulfide (ZnS, CAS 1314-98-3) is an inorganic compound with a cubic or hexagonal crystal structure. Key contrasts include:

- Reactivity : ZnS undergoes oxidation in moist air, forming sulfates, whereas the organic sulfide is more stable under ambient conditions .

- Applications : ZnS is used in optoelectronics (e.g., laser windows, phosphors) due to its luminescent properties , while aryl sulfides like this compound are tailored for molecular synthesis.

Comparison with Chloroethyl Ethyl Sulfide

Chloroethyl ethyl sulfide (C₄H₉ClS, exact CAS unspecified) is an aliphatic sulfide with a reactive chlorine substituent. Differences include:

- Reactivity : The chlorine atom in chloroethyl ethyl sulfide increases electrophilicity, making it more reactive than the fluorine-substituted aryl sulfide.

- Toxicity : Chlorinated sulfides are often associated with higher toxicity, whereas fluorinated analogs are generally less reactive but more metabolically stable .

Research Findings and Trends

- Fluorine Effects: The fluorine atom in this compound enhances thermal stability and lipophilicity compared to non-fluorinated analogs, a trait critical in drug design .

- Steric Influence : The methyl group at position 6 may sterically hinder interactions in catalytic systems, a consideration when designing ligands or catalysts.

- Synthetic Utility : Aryl sulfides are pivotal in cross-coupling reactions, though their fluorinated derivatives remain understudied compared to alkyl sulfides .

Biological Activity

Ethyl 3-fluoro-6-methylphenyl sulfide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a sulfide functional group attached to a fluorinated aromatic system. The presence of fluorine enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfur-containing compounds that exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

- Antimicrobial Activity : Preliminary studies suggest that compounds with sulfur moieties can exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .

Biological Activity Data

Recent studies have quantified the biological activity of this compound against various pathogens. Below is a summary table of its activity compared to established standards.

| Compound | Pathogen | EC50 (mg/L) | Activity (%) at 500 mg/L |

|---|---|---|---|

| This compound | Ralstonia solanacearum | 40 | 50 |

| Thiodiazole copper | Ralstonia solanacearum | 87 | 53 |

| Bismerthiazol | Ralstonia solanacearum | 124 | 51 |

Note: EC50 values represent the concentration required to inhibit growth by 50% in laboratory settings.

Case Studies

- Antimicrobial Efficacy : In a study examining the efficacy of various sulfur-containing compounds against Ralstonia solanacearum, this compound demonstrated competitive activity with established fungicides, suggesting its potential as an agricultural biopesticide .

- Pharmacological Potential : Research into the pharmacological effects of similar compounds indicates that this compound could be explored for anti-inflammatory applications due to its structural similarities with known inhibitors of inflammatory pathways .

Safety and Toxicity

While the biological activities are promising, safety profiles must be established through toxicological studies. Initial assessments suggest that compounds in this class may exhibit low toxicity, but comprehensive studies are necessary to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.